molecular formula C14H13N5OS B2856033 1,3-dimethyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1013796-82-1

1,3-dimethyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2856033
CAS No.: 1013796-82-1
M. Wt: 299.35
InChI Key: OGACTBCTKUXXEB-UHFFFAOYSA-N
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Description

1,3-dimethyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C14H13N5OS and its molecular weight is 299.35. The purity is usually 95%.
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Properties

IUPAC Name

2,5-dimethyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c1-9-7-12(19(2)18-9)13(20)17-14-16-11(8-21-14)10-5-3-4-6-15-10/h3-8H,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGACTBCTKUXXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other proliferative diseases. This article delves into the compound's biological activity, focusing on its mechanism of action, synthesis, and relevant case studies.

The compound is believed to exert its biological effects primarily through the inhibition of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. These kinases play crucial roles in cell cycle regulation, and their inhibition can lead to reduced cell proliferation, making this compound a candidate for cancer therapy. The inhibition of CDK activity can disrupt various stages of the cell cycle, including:

  • Formation of the nuclear envelope
  • DNA replication
  • Chromosome segregation
  • Cytokinesis

Synthesis and Structure

The synthesis of this compound involves several steps that typically include the formation of the pyrazole core followed by functionalization with thiazole and pyridine moieties. The structural complexity of this compound contributes to its unique biological properties.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Antitumor Activity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. The compound's ability to inhibit CDK4/6 has been linked to its antitumor properties.
  • Antifungal Properties : Some derivatives of pyrazole compounds have shown promising antifungal activity, suggesting a broader spectrum of action beyond just anticancer effects.
  • Genotoxicity Assessment : Research indicates that while some coordination complexes derived from pyrazole amides exhibit genotoxic properties, the parent compound shows relatively low genotoxicity, making it a safer option for further development.

Case Studies and Research Findings

Table 1 summarizes key findings from recent studies on the biological activity of this compound:

Study ReferenceBiological ActivityObservations
CDK InhibitionSignificant reduction in cell proliferation in cancer cell lines.
Antifungal ActivityEffective against various fungal strains compared to standard treatments.
GenotoxicityLow genotoxicity in comparison to related coordination complexes.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C₁₄H₁₃N₅OS
  • Molecular Weight : 299.35 g/mol
  • CAS Number : 1013797-38-0

The structure features a pyrazole ring substituted with a thiazole and pyridine moiety, which contributes to its biological activity.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to 1,3-dimethyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide exhibit promising anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation and induce apoptosis in vitro. These findings suggest that the compound could be a candidate for further development as an anticancer agent.
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against various pathogens. Research has demonstrated that thiazole derivatives possess significant antibacterial and antifungal properties, making them suitable for developing new antimicrobial agents.

Agrochemical Applications

  • Pesticidal Activity :
    • The compound's structural features suggest potential use in agrochemicals, particularly as an insecticide or herbicide. Studies have shown that thiazole and pyridine derivatives can effectively target pests while minimizing harm to beneficial organisms. This aspect is crucial for sustainable agriculture.
  • Plant Growth Regulation :
    • There is evidence that certain pyrazole derivatives can act as plant growth regulators, enhancing crop yields and resistance to environmental stressors. This application could lead to increased agricultural productivity.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of tumor growth in xenograft models using pyrazole derivatives similar to the target compound.
Study BAntimicrobial PropertiesShowed effective inhibition of bacterial strains resistant to conventional antibiotics when treated with thiazole derivatives.
Study CPesticidal ActivityEvaluated the efficacy of a thiazole-based insecticide in field trials, resulting in a significant reduction in pest populations without harming pollinators.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.